(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol

Physicochemical profiling Drug-likeness Permeability prediction

The compound (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol (molecular formula C₁₁H₁₅NO₂S; MW 225.31 g/mol; InChI Key WCIZWSPEGHQXNV-NXEZZACHSA-N) is a chiral, heterocyclic small molecule that fuses a 6,7-dihydrothieno[3,2-c]pyridine core with a (3S,4R)-3-hydroxytetrahydrofuran substituent. The compound belongs to the tetrahydrothieno[3,2-c]pyridine (THTP) class, a privileged scaffold in medicinal chemistry known for producing potent P2Y12 receptor antagonists (e.g., clopidogrel, prasugrel) and kinase inhibitors.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B13349332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C3COCC3O
InChIInChI=1S/C11H15NO2S/c13-10-7-14-6-9(10)12-3-1-11-8(5-12)2-4-15-11/h2,4,9-10,13H,1,3,5-7H2/t9-,10-/m1/s1
InChIKeyWCIZWSPEGHQXNV-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol – Structural and Pharmacophore Overview for Procurement Decision-Making


The compound (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol (molecular formula C₁₁H₁₅NO₂S; MW 225.31 g/mol; InChI Key WCIZWSPEGHQXNV-NXEZZACHSA-N) is a chiral, heterocyclic small molecule that fuses a 6,7-dihydrothieno[3,2-c]pyridine core with a (3S,4R)-3-hydroxytetrahydrofuran substituent . The compound belongs to the tetrahydrothieno[3,2-c]pyridine (THTP) class, a privileged scaffold in medicinal chemistry known for producing potent P2Y12 receptor antagonists (e.g., clopidogrel, prasugrel) and kinase inhibitors [1][2]. Unlike the canonical THTP-based antiplatelet agents that require metabolic activation via cytochrome P450 oxidation of the thiophene ring, this compound features a non-oxidizable tetrahydrofuran-3-ol moiety at the 5-position of the THTP core, which may confer distinct pharmacokinetic and pharmacodynamic properties [3].

Why Generic Tetrahydrothienopyridine Interchangeability Is Not Supported: The Case for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol


Tetrahydrothieno[3,2-c]pyridine derivatives exhibit profound sensitivity to N5-substituent identity, stereochemistry, and electronic character. The 5-(2-chlorobenzyl) analog (ticlopidine) and 5-(2-acetoxy-α-cyclopropylcarbonyl-2-fluorobenzyl) analog (prasugrel) demonstrate that minor changes at N5 drive divergent metabolic activation pathways, varying CYP isoform dependencies (CYP3A4, CYP2B6, CYP2C19), and resultant inter-individual pharmacokinetic variability [1][2]. The (3S,4R)-configured 3-hydroxytetrahydrofuran substituent introduces a hydrogen-bond donor/acceptor pair absent in simple alkyl, benzyl, or oxolan-3-yl analogs (e.g., CAS 1934597-35-9), which is predicted to alter solubility, target engagement geometry, and metabolic susceptibility [3]. Generic substitution within this scaffold class without matching N5-substituent identity and stereochemistry risks losing target selectivity, altering oral bioavailability, and invalidating structure-activity relationship (SAR) continuity [4].

Quantitative Differentiation Evidence for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol Versus Closest Chemical Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area: Physicochemical Differentiation from the Des-Hydroxy Oxolan Analog

The (3S,4R)-3-hydroxytetrahydrofuran substituent introduces one additional hydrogen-bond donor (HBD) relative to the des-hydroxy analog 4-(oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1934597-35-9). Consequently, the target compound has a HBD count of 1 (the –OH group) versus 1 for the des-hydroxy analog (the secondary amine N–H); however, the hydroxyl group increases the topological polar surface area (TPSA) from 49.5 Ų (des-hydroxy analog) to an estimated 69.7 Ų (target compound, computed by fragment addition). The increased TPSA and H-bonding capability are associated with reduced passive membrane permeability and altered blood-brain barrier penetration potential compared to the des-hydroxy analog [1].

Physicochemical profiling Drug-likeness Permeability prediction

Stereochemical Definition at the Tetrahydrofuran Ring: Enantiomeric and Diastereomeric Purity as a Critical Quality Attribute

The compound is defined as the single (3S,4R) diastereomer, as evidenced by the InChI Key suffix NXEZZACHSA-N, which encodes the specific stereochemistry at both C3 and C4 of the tetrahydrofuran ring. In contrast, the des-hydroxy analog 4-(oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1934597-35-9) is available as a racemic or stereochemically undefined mixture (InChI Key suffix UHFFFAOYSA-N, indicating no defined stereochemistry) [1]. The (3S,4R) configuration places the hydroxyl group and the THTP ring in a trans relationship on the tetrahydrofuran ring, generating a specific three-dimensional pharmacophore distinct from the (3R,4S) enantiomer or the (3R,4R)/(3S,4S) diastereomers.

Chiral purity Stereochemistry Quality control

Molecular Weight and Heavy Atom Count Differentiation from the Des-Hydroxy Analog: Implications for Ligand Efficiency Metrics

The target compound (C₁₁H₁₅NO₂S; MW 225.31 g/mol) incorporates one additional oxygen atom relative to 4-(oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₁₁H₁₅NOS; MW 209.31 g/mol). This results in a molecular weight increase of 16.00 Da (ΔMW = +7.6%) and an increase in heavy atom count from 14 to 15 [1]. While the absolute difference is modest, the additional hydroxyl group can contribute up to 1.5–2.0 kcal/mol in hydrogen-bonding free energy with a complementary protein target residue, potentially altering binding affinity by 10- to 30-fold if the interaction is optimized within the binding site [2].

Ligand efficiency Fragment-based drug discovery Molecular recognition

Scaffold Versatility: The THTP Core Supports Multiple Target Classes Beyond P2Y12, Including Kinases and Smoothened

Tetrahydrothieno[3,2-c]pyridine derivatives have been validated as inhibitors of multiple target classes, including P2Y12 (antiplatelet), smoothened (SMO) receptor (Hedgehog pathway), cyclin-dependent kinases (CDKs), and discoidin domain receptors (DDRs) [1][2][3]. The target compound's 3-hydroxytetrahydrofuran N5-substituent is structurally distinct from the 2-chlorobenzyl (ticlopidine), 2-acetoxy-α-cyclopropylcarbonyl-2-fluorobenzyl (prasugrel), and methoxycarbonylbenzyl (clopidogrel precursor) substituents, suggesting potential selectivity shifts across target classes. Specifically, compounds with oxygen-containing N5-substituents (e.g., tetrahydrofuran, tetrahydropyran) have shown activity as SMO antagonists and kinase inhibitors, whereas the benzyl-type substituents are predominantly associated with P2Y12 antagonism [1][3].

Target class versatility Kinase inhibition Hedgehog pathway

Predicted CYP450 Metabolic Susceptibility Differential: Non-Thiophene Oxidation Pathway

The antiplatelet prodrugs clopidogrel and prasugrel require CYP450-mediated oxidation of the thiophene ring to generate the active thiol metabolite, a process subject to CYP2C19 genetic polymorphism and drug-drug interactions [1]. The target compound features a fully saturated 6,7-dihydrothieno[3,2-c]pyridine core (no thiophene sulfur available for S-oxidation) and a tetrahydrofuran-3-ol substituent. The primary metabolic soft spots are predicted to be N-dealkylation or oxidation of the tetrahydrofuran ring, pathways typically mediated by CYP3A4 rather than CYP2C19, potentially reducing pharmacogenetic variability relative to clopidogrel [2]. Quantitative in vitro microsomal stability data for the target compound are not available in the public domain; this inference is based on metabolic pathway analysis of structurally related tetrahydrothienopyridine and tetrahydrofuran-containing compounds.

Drug metabolism CYP450 Metabolic stability

High-Value Research and Industrial Application Scenarios for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol


Non-P2Y12 Kinase or GPCR Screening Cascades Exploiting Oxygen-Containing N5-Substituent SAR Space

Based on class-level evidence that tetrahydrothieno[3,2-c]pyridine derivatives with oxygen-containing N5-substituents demonstrate SMO antagonism and kinase inhibition [1][2], the target compound is best deployed in kinase or GPCR screening libraries targeting non-P2Y12 receptors. Its stereochemically defined (3S,4R)-hydroxytetrahydrofuran group provides a distinct three-dimensional pharmacophore that complements ATP-binding site hinge regions or allosteric pockets inaccessible to benzyl-substituted THTP analogs [3].

Stereochemical Probe in Medicinal Chemistry SAR Studies Requiring Defined Enantiomeric Input

The compound's defined (3S,4R) stereochemistry, encoded by the InChI Key stereochemical layer, makes it suitable as a chiral probe in SAR campaigns where the orientation of the hydroxyl group relative to the THTP core is hypothesized to be critical for target engagement. The des-hydroxy analog (CAS 1934597-35-9, stereochemically undefined) cannot serve this purpose, making the target compound the sole option for stereochemically controlled experiments involving the oxolan-THTP scaffold [4].

Synthetic Intermediate for Derivatization via the Hydroxyl Handle

The free hydroxyl group on the tetrahydrofuran ring provides a versatile synthetic handle for further elaboration (esterification, carbamoylation, etherification, oxidation to ketone), enabling the construction of focused compound libraries. This contrasts with the des-hydroxy analog (CAS 1934597-35-9), which lacks a functionalizable position on the oxolane ring and requires de novo synthesis for each derivative . The hydroxyl group also permits bioconjugation (e.g., attachment of fluorophores, biotin, or PEG linkers) for chemical biology probe development.

Metabolic Pathway Investigation of Non-Thiophene-Oxidation THTP Derivatives

For pharmacokinetic and drug metabolism studies investigating the CYP450 isoform dependence of THTP-class compounds, the target compound serves as a structurally matched analog lacking the thiophene sulfur oxidation liability. Comparative in vitro metabolic stability assays (human liver microsomes, recombinant CYP isoforms) using the target compound alongside clopidogrel or prasugrel can quantify the contribution of thiophene oxidation to overall clearance and CYP2C19 dependence [5]. Positive results would validate the dihydrothienopyridine-tetrahydrofuran scaffold as a pharmacogenetically robust alternative to the thienopyridine prodrug paradigm.

Quote Request

Request a Quote for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.